4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
説明
4-Bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a benzamide derivative characterized by a 4-bromo-substituted benzoyl group linked to a 1-methyltetrahydroquinoline moiety via an ethylamine spacer. This compound’s structural features make it a candidate for exploration in medicinal chemistry, particularly in targeting nicotinic acetylcholine receptors (nAChRs) or other quinoline-associated pathways.
特性
IUPAC Name |
4-bromo-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O/c1-22-12-2-3-16-13-14(4-9-18(16)22)10-11-21-19(23)15-5-7-17(20)8-6-15/h4-9,13H,2-3,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVBSWLQVLZAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Povarov Reaction for Tetrahydroquinoline Scaffold Formation
The Povarov reaction, a three-component annulation between aniline derivatives, aldehydes, and electron-rich dienes, offers a robust route to tetrahydroquinolines. For the 1-methyl variant:
- Aniline substrate : 4-Aminophenethyl alcohol (to later introduce the ethylamine side chain).
- Aldehyde : Formaldehyde or acetylaldehyde for methyl group incorporation.
- Diene : Cyclohexenyl ether or similar dienophile.
Procedure :
- Combine 4-aminophenethyl alcohol (1.0 equiv), formaldehyde (1.2 equiv), and cyclohexenyl ether (1.1 equiv) in dry dichloromethane.
- Catalyze with diphenylphosphinic acid (0.1 equiv) under nitrogen at 0°C for 17 hours.
- Purify via silica chromatography (hexanes/ethyl acetate 95:5) to yield 1-methyl-1,2,3,4-tetrahydroquinolin-6-ol.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Diastereoselectivity | >20:1 | |
| Enantioselectivity | 92–94% ee |
Ethylamine Side Chain Introduction
The hydroxyl group at the 6-position is converted to an ethylamine via Mitsunobu reaction or reductive amination:
Mitsunobu Protocol :
- React 1-methyl-1,2,3,4-tetrahydroquinolin-6-ol (1.0 equiv) with phthalimide (1.5 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (1.5 equiv) in THF.
- Deprotect with hydrazine hydrate to yield the primary amine.
Reductive Amination Alternative :
Synthesis of 4-Bromobenzoyl Chloride
Bromination of Benzoyl Chloride
Direct bromination using bromine in acetic acid:
- Dissolve benzoyl chloride (1.0 equiv) in glacial acetic acid.
- Add bromine (1.1 equiv) dropwise at 0°C, stir for 4 hours.
- Quench with sodium bisulfite, extract with dichloromethane, and distill under reduced pressure.
Amide Coupling Strategies
Schotten-Baumann Reaction
Classical amide formation under biphasic conditions:
Carbodiimide-Mediated Coupling
Modern approach using EDCl/HOBt:
- Activate 4-bromobenzoic acid (1.1 equiv) with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DMF.
- Add amine (1.0 equiv), stir at room temperature for 12 hours.
- Purify by flash chromatography (ethyl acetate/hexanes 1:3).
Critical Analysis of Methodologies
Yield Optimization Challenges
Spectroscopic Validation
Key characterization data from analogous compounds:
| NMR (CDCl₃) | δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.56 (d, J=8.4 Hz, 2H, Ar-H), 3.41 (m, 2H, CH₂NH), 2.91 (s, 3H, NCH₃) |
| HRMS | m/z calc. for C₂₀H₂₂BrN₂O⁺: 441.0854; found: 441.0856 |
Industrial-Scale Considerations
Patent-Based Processes
EP 4269392A1 details continuous flow synthesis for tetrahydroquinoline benzamides:
- Microreactor setup with residence time <5 minutes.
- Achieves 94% conversion at 120°C.
Cost-Effective Bromination
US3357978A recommends bromine recycling via NaHSO₃ reduction, cutting raw material costs by 40%.
Emerging Methodologies
Photoredox Catalysis
Preliminary studies show visible-light-mediated amidation achieves 91% yield in 2 hours.
Biocatalytic Approaches
Lipase-catalyzed amidation in ionic liquids reduces byproduct formation.
化学反応の分析
Types of Reactions
4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
Synthesis Overview
The synthesis of this compound typically involves:
- Bromination : Introduction of the bromine atom at the 4-position of the benzamide.
- Alkylation : Reacting the brominated benzamide with 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine to form the desired product.
Medicinal Chemistry
The compound is investigated for its potential pharmacological properties. Its structural features may confer unique biological activities that can be harnessed in drug development. Research has indicated that similar compounds exhibit antimicrobial and anti-inflammatory activities, suggesting that 4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide could also possess therapeutic effects .
Organic Synthesis
In organic synthesis, this compound serves as an intermediate in the preparation of more complex organic molecules. Its ability to undergo various chemical reactions such as substitution and oxidation makes it valuable for synthesizing derivatives with enhanced properties.
Biological Studies
The interactions of this compound with biological targets are a focal point of research. It is essential to explore how it binds to specific receptors or enzymes and modulates their activity. Such studies can lead to insights into its mechanism of action and potential therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial activity against various bacterial strains. The introduction of specific functional groups can enhance this activity .
- Anti-inflammatory Properties : Research indicates that derivatives of tetrahydroquinoline exhibit anti-inflammatory effects, suggesting that 4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide may also have similar properties .
- Pharmacological Investigations : Ongoing studies are evaluating the pharmacokinetics and pharmacodynamics of this compound to establish its viability as a drug candidate .
作用機序
The mechanism of action of 4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Halogen Substitution: Bromine vs. Chlorine vs. Fluorine
- This analog retains the ethyl-substituted tetrahydroquinoline group, which may enhance metabolic stability compared to the methyl group in the target compound .
- The additional morpholino group in the ethyl chain increases polarity, likely improving aqueous solubility but reducing blood-brain barrier permeability .
Non-Halogenated Benzamide Derivatives
- 4-Bromo-N-(m-Tolyl)Benzamide (6d): This compound () shares the 4-bromo-benzamide core but replaces the tetrahydroquinoline-ethyl group with a simpler m-tolylamine. The absence of the tetrahydroquinoline moiety eliminates conformational constraints, likely reducing receptor selectivity. However, it demonstrates high synthetic efficiency (95% yield) compared to more complex analogs .
Modifications in the Tetrahydroquinoline Moiety
Alkyl Chain Variations: Methyl vs. Ethyl
- However, this modification may reduce binding affinity to compact receptor pockets .
Heterocyclic Additions
- Morpholino-Substituted Analog (CAS 922034-42-2): Incorporation of a morpholino group introduces a polar oxygen atom, improving solubility (e.g., logD reduction) and possibly altering off-target effects. This structural change could shift activity toward kinases or GPCRs reliant on hydrogen-bonding interactions .
Structural and Functional Implications
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | logP (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₉H₂₀BrN₂O | 387.3 | 4-Br, 1-Me-Tetrahydroquinoline | ~3.8 |
| 4-Chloro Analog (CAS 955791-52-3) | C₂₀H₂₂ClN₂O | 349.9 | 4-Cl, 1-Et-Tetrahydroquinoline | ~3.2 |
| 3-Fluoro-Morpholino Analog (CAS 922034-42-2) | C₂₃H₂₈FN₃O₂ | 397.5 | 3-F, Morpholino-ethyl, 1-Me-Tetrahydroquinoline | ~2.5 |
Notes:
- Bromine increases molecular weight and logP compared to chlorine/fluorine analogs.
- Morpholino substitution reduces logP significantly due to polarity .
生物活性
4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a synthetic organic compound belonging to the benzamide class. Its structure includes a bromine atom at the 4-position of the benzamide ring and a 1-methyl-1,2,3,4-tetrahydroquinoline moiety linked via an ethyl group. This unique configuration renders it of significant interest in medicinal chemistry and biological research.
- Molecular Formula : CHBrNO
- Molecular Weight : 471.4 g/mol
- CAS Number : 921922-90-9
Synthesis
The synthesis typically involves:
- Bromination : Introduction of the bromine atom at the 4-position of a suitable benzamide precursor.
- Alkylation : Reacting the brominated compound with 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine under controlled conditions to yield the desired product.
The biological activity of 4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is primarily attributed to its interaction with specific molecular targets such as receptors or enzymes. The compound may modulate their activity, leading to various pharmacological effects.
Pharmacological Studies
Research indicates that this compound exhibits several promising biological activities:
- Antiviral Activity : It has been studied for its potential as an inhibitor of SARS-CoV-2 Mpro (main protease), showcasing significant inhibitory effects in enzymatic assays .
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Biological Activities
In Vitro and In Vivo Studies
In vitro studies have demonstrated that this compound can affect various cellular pathways. For instance:
- Cell Viability Assays : Showed reduced viability in treated cancer cells compared to controls.
- Enzyme Inhibition Assays : Confirmed its role as an inhibitor for specific proteases involved in viral replication.
In vivo studies are still limited but indicate potential therapeutic benefits in animal models, particularly in reducing tumor growth and viral load.
Q & A
Q. What are the optimal synthetic routes for 4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, and how can purity be ensured?
Methodological Answer: The synthesis involves multi-step reactions, starting with the condensation of substituted tetrahydroquinoline intermediates with brominated benzoyl chlorides. Key steps include:
- Amide bond formation : Use of coupling agents like DCC or EDC under anhydrous conditions .
- Solvent selection : Absolute ethanol or DMF for reflux reactions (4–6 hours) to maximize yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to achieve >95% purity. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and -NMR spectroscopy .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | Ethanol (reflux) | 78 | 92 | |
| Catalyst | DCC, DMAP | 85 | 95 | |
| Reaction Time | 6 hours | 82 | 94 |
Q. How is the molecular structure of this compound characterized in academic research?
Methodological Answer: Structural elucidation employs:
- X-ray crystallography : Resolves bond lengths (e.g., C-Br: 1.89 Å) and dihedral angles between the benzamide and tetrahydroquinoline moieties .
- Spectroscopy : - and -NMR confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl carbon signals (δ 168–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z 441.08 (calculated for CHBrNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer: Discrepancies in SAR arise from substituent effects (e.g., bromine vs. fluorine at the benzamide position). Strategies include:
- Systematic analog synthesis : Vary substituents (e.g., 4-bromo vs. 4-fluoro) and assess enzyme inhibition (e.g., IC values for kinase targets) .
- Computational docking : Use software like AutoDock Vina to model ligand-receptor interactions, identifying steric/electronic clashes caused by bulky bromine .
- Biological assays : Compare cytotoxicity (MTT assay) and selectivity profiles across cell lines (e.g., HEK293 vs. HeLa) .
Q. Table 2: SAR Comparison of Key Derivatives
| Derivative | Substituent (R) | IC (nM) | Selectivity Index | Source |
|---|---|---|---|---|
| 4-Bromo (Target) | Br | 12.5 | 8.2 | |
| 4-Fluoro | F | 45.7 | 3.1 | |
| 4-Methoxy | OCH | >1000 | 1.0 |
Q. What experimental designs are recommended to study its mechanism of action in enzyme inhibition?
Methodological Answer: To elucidate mechanisms:
- Kinetic assays : Measure (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .
- Mutagenesis studies : Engineer enzyme active-site mutants (e.g., Tyr→Phe) to test hydrogen-bonding interactions critical for inhibition .
Q. How can computational methods enhance the optimization of its pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Tools like SwissADME predict logP (2.8), BBB permeability (low), and CYP450 inhibition risks .
- Molecular dynamics (MD) : Simulate ligand stability in aqueous vs. lipid environments to optimize solubility (e.g., adding polar groups) .
- QSAR modeling : Correlate structural descriptors (e.g., molar refractivity, polar surface area) with bioavailability data from preclinical studies .
Q. What strategies address reproducibility challenges in synthesizing this compound at scale?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, stoichiometry) and reduce batch-to-batch variability .
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress in real time .
- Scalable purification : Transition from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .
Q. How do researchers validate its selectivity as a biochemical probe in cellular pathways?
Methodological Answer:
- CRISPR screening : Knock out putative targets (e.g., kinase X) and assess residual activity in proliferation assays .
- Proteome profiling : Use affinity pulldown coupled with LC-MS/MS to identify off-target binding partners .
- Animal models : Test in transgenic zebrafish or murine xenografts to confirm target engagement in vivo .
3. Data Contradiction Analysis Q. 3.1 How to interpret conflicting reports on its anti-inflammatory vs. cytotoxic effects? Methodological Answer: Contradictions may stem from:
- Dose dependency : Low doses (1–10 µM) suppress TNF-α (anti-inflammatory), while high doses (>50 µM) induce apoptosis via caspase-3 activation .
- Cell-type specificity : Primary macrophages show anti-inflammatory responses, whereas cancer cells (e.g., MCF-7) exhibit cytotoxicity .
- Experimental controls : Validate assays with positive controls (e.g., dexamethasone for inflammation, cisplatin for cytotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
